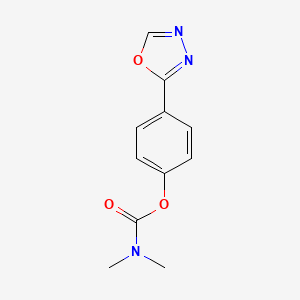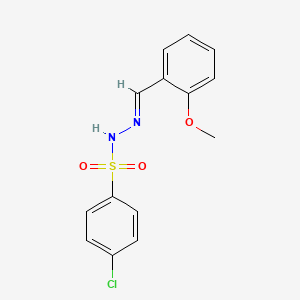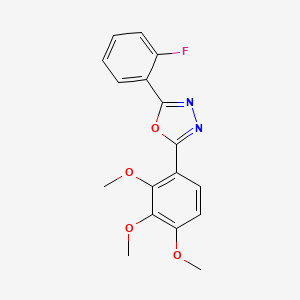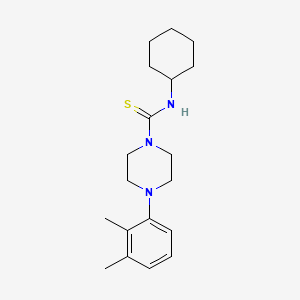![molecular formula C14H11ClN4O3 B5794034 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)
2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide, also known as CNEB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal properties. In
Mécanisme D'action
The exact mechanism of action of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with DNA synthesis and cell cycle progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including tyrosinase and acetylcholinesterase. In addition, this compound has been found to exhibit antioxidant activity, which may contribute to its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, this compound also has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide. One area of research is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of this compound in combination with other anticancer agents. Finally, the development of new animal models to study the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential as a cancer therapy.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits a range of biological activities, including antitumor, antibacterial, and antifungal properties. Its mechanism of action is not fully understood, but it is believed to exert its antitumor activity by inducing apoptosis and interfering with DNA synthesis and cell cycle progression. While this compound has some limitations for lab experiments, it has several advantages that make it a promising candidate for the development of new cancer therapies. Future research directions include the development of new formulations, investigation of potential synergistic effects, and the development of new animal models to study its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide involves the reaction of 2-chloro-4-nitrobenzohydrazide with 2-pyridinecarboxaldehyde in the presence of ethanol and a catalytic amount of glacial acetic acid. The resulting yellow solid is then recrystallized from ethanol to obtain pure this compound.
Applications De Recherche Scientifique
2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been extensively studied for its potential as an anticancer agent. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. In addition, this compound has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3/c1-9(13-4-2-3-7-16-13)17-18-14(20)11-6-5-10(19(21)22)8-12(11)15/h2-8H,1H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFAXKJSZDOUKD-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B5793954.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5793974.png)


![4-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5794007.png)
![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)

